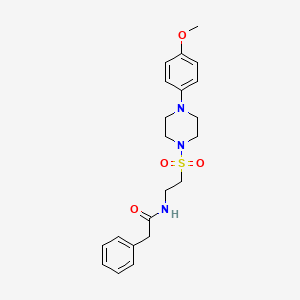

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide

描述

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a structurally complex small molecule featuring:

- A phenylacetamide core (2-phenylacetamide) linked via an ethyl chain.

- A sulfonyl-piperazine moiety substituted with a 4-methoxyphenyl group at the N4 position of the piperazine ring.

属性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-28-20-9-7-19(8-10-20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQCXRJBJPMCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM.

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions. The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for these receptors.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds. The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This can lead to the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

生化分析

Biochemical Properties

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve function. This interaction could potentially influence various biochemical reactions within the body.

生物活性

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a complex compound belonging to the class of piperazine derivatives. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on comprehensive research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 454.0 g/mol. It features a piperazine ring, a sulfonamide group, and a phenylacetamide moiety, contributing to its diverse biological activities.

This compound primarily functions as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic activity may offer therapeutic benefits.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Studies have indicated its potential in protecting neuronal cells from apoptosis and oxidative stress.

- Antimicrobial Activity : Preliminary tests suggest that it may exhibit antibacterial properties against various strains, including Gram-positive bacteria.

- Antitumor Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Neuroprotective Studies

A study investigating the neuroprotective effects of this compound demonstrated significant reductions in cell death in neuronal cultures exposed to neurotoxic agents. The compound effectively decreased markers of oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Antimicrobial Activity

In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM, indicating a bactericidal effect that warrants further exploration for potential use in treating bacterial infections .

Antitumor Activity

Research has also explored the compound's antitumor properties. In cell line studies, it inhibited the growth of various cancer cells, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Comparative Biological Activity Table

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares key structural, pharmacological, and functional features of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide with related compounds:

Key Findings from Comparative Analysis:

Receptor Affinity and Selectivity: WAY-100635 and 18F-mefway exhibit nanomolar IC50 values (~20–26 nM) for 5-HT1A receptors, suggesting that the piperazine-sulfonyl-acetamide scaffold is critical for binding . The target compound’s 4-methoxyphenyl group may enhance affinity due to its electron-donating effects, though experimental validation is needed. Substitution at the sulfonyl group (e.g., tosyl in vs. 4-methoxyphenyl in the target compound) influences lipophilicity and steric hindrance, which may alter receptor selectivity.

Metabolic Stability :

- 18F-mefway’s stability is attributed to the primary carbon-bound fluorine, reducing defluorination compared to earlier tracers like 18F-FCWAY . The target compound lacks fluorine but includes a sulfonyl group, which typically enhances metabolic resistance to hydrolysis.

Structural Modifications and Pharmacokinetics :

- The ethyl linker in the target compound may improve blood-brain barrier (BBB) penetration compared to shorter linkers (e.g., methyl groups).

- The phenylacetamide core is a common feature in serotonin receptor ligands, facilitating hydrogen bonding with receptor residues .

Heterocyclic Synthesis Utility: N-(Substituted phenyl)acetamides, such as those in , serve as intermediates for synthesizing thiadiazoles, quinolines, and piperazinediones.

常见问题

Q. What are the key synthetic steps and critical reaction conditions for producing N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the piperazine sulfonamide intermediate by reacting 4-(4-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled temperatures (0–5°C) in anhydrous dichloromethane .

- Step 2 : Coupling the sulfonamide intermediate with 2-phenylacetamide via nucleophilic substitution. This requires a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to deprotonate the amine .

- Critical Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for –CH₂– groups), sulfonyl group (δ 3.8–4.2 ppm for –SO₂–), and acetamide protons (δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z ~473.2 (calculated for C₂₁H₂₅N₃O₄S) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

Q. What preliminary biological targets are hypothesized based on structural analogs?

- Methodological Answer : Structural analogs suggest:

- Neurological Targets : 5-HT₁A/σ receptors due to the piperazine moiety .

- Enzyme Inhibition : Acetylcholinesterase (AChE) or carbonic anhydrase isoforms, inferred from sulfonamide-acetamide pharmacophores .

- Validation : Initial screening via radioligand binding assays (for receptors) or enzymatic colorimetric assays (e.g., Ellman’s method for AChE) .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence binding affinity to neurological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | Effect on Binding Affinity | Reference |

|---|---|---|

| 4-Methoxyphenyl | Enhances lipophilicity and CNS penetration vs. 4-fluorophenyl analogs . | |

| Sulfonyl Group | Strengthens hydrogen bonding with catalytic serine in AChE . |

- Experimental Design : Compare IC₅₀ values against AChE using analogs with varying substituents (e.g., 4-Cl, 4-OCH₃) via dose-response curves .

Q. What in vitro assays are optimal for evaluating enzyme inhibition efficacy and resolving contradictory data?

- Methodological Answer :

- Primary Assay : Ellman’s assay for AChE inhibition (λ = 412 nm), using donepezil as a positive control .

- Contradiction Resolution :

- Source : Discrepancies in IC₅₀ values may arise from buffer pH (optimum: 8.0) or substrate concentration (0.5–1.0 mM acetylthiocholine) .

- Validation : Repeat assays with standardized protocols and include negative controls (e.g., heat-inactivated enzyme) .

Q. How can stability challenges under physiological conditions be addressed?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the acetamide group at pH >7.4 or hepatic CYP450-mediated oxidation .

- Mitigation Strategies :

- Prodrug Design : Introduce ester prodrugs to enhance metabolic stability .

- Formulation : Use lyophilized powders or cyclodextrin complexes to improve aqueous solubility .

Q. What computational methods support SAR studies for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). The methoxyphenyl group shows π-π stacking with Trp286 .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。